molecular formula C15H32O8Si B13733663 6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane CAS No. 17907-81-2

6,6-Bis(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane

Cat. No.: B13733663
CAS No.: 17907-81-2
M. Wt: 368.49 g/mol
InChI Key: CESKYMDZTHKIPO-UHFFFAOYSA-N
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Description

6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is a complex organosilicon compound known for its unique structural properties. It is characterized by the presence of an oxirane ring and multiple ether linkages, which contribute to its reactivity and versatility in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane involves the interaction of its oxirane ring and ether linkages with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with other molecules. The ether linkages provide flexibility and stability to the compound, allowing it to form strong bonds with different substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Bis-(2-methoxyethoxy)oxiran-11-yl-2,5,10-trioxa-6-silaundecane is unique due to its combination of an oxirane ring and multiple ether linkages, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong bonding and flexibility .

Properties

CAS No.

17907-81-2

Molecular Formula

C15H32O8Si

Molecular Weight

368.49 g/mol

IUPAC Name

tris(2-methoxyethoxy)-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C15H32O8Si/c1-16-6-9-21-24(22-10-7-17-2,23-11-8-18-3)12-4-5-19-13-15-14-20-15/h15H,4-14H2,1-3H3

InChI Key

CESKYMDZTHKIPO-UHFFFAOYSA-N

Canonical SMILES

COCCO[Si](CCCOCC1CO1)(OCCOC)OCCOC

Origin of Product

United States

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